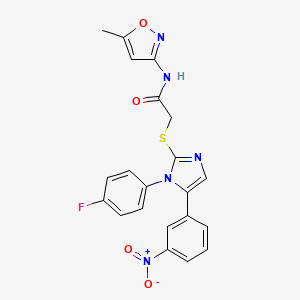

2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Description

Properties

IUPAC Name |

2-[1-(4-fluorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FN5O4S/c1-13-9-19(25-31-13)24-20(28)12-32-21-23-11-18(14-3-2-4-17(10-14)27(29)30)26(21)16-7-5-15(22)6-8-16/h2-11H,12H2,1H3,(H,24,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTCDBOFFUNKHJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)F)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FN5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of Imidazole Core (Intermediate A)

The 1,4-disubstituted imidazole scaffold is synthesized via a modified Debus-Radziszewski reaction:

Reaction Scheme

4-Fluoroaniline + 3-Nitrobenzaldehyde → Cyclocondensation → 1-(4-Fluorophenyl)-5-(3-nitrophenyl)imidazole

Optimized Conditions

| Parameter | Specification |

|---|---|

| Solvent | Ethanol/Water (3:1) |

| Catalyst | NH4OAc (20 mol%) |

| Temperature | 80°C, 12 h |

| Workup | Neutralization, extraction |

| Yield | 68-72% |

Thiolation is achieved through:

Imidazole + Lawesson's Reagent → Thiolation → 1-(4-Fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol

Critical Parameters

Synthesis of Acetamide Fragment (Intermediate B)

The electrophilic chloroacetamide component is prepared via:

Stepwise Protocol

- Isoxazole Activation

5-Methylisoxazol-3-amine + Chloroacetyl Chloride → N-(5-Methylisoxazol-3-yl)chloroacetamide

- Reaction Optimization

Parameter Value Solvent Dry DCM Base Et3N (2.2 eq) Temperature 0°C → RT, 4 h Purity (HPLC) ≥98%

This intermediate demonstrates limited stability, requiring storage at -20°C under argon.

Thioether Coupling (Intermediate C)

The critical S-alkylation proceeds through nucleophilic displacement:

Mechanistic Pathway

Intermediate A (Thiolate) + Intermediate B (Chloroacetamide) → SN2 Displacement → Target Compound

Optimized Reaction Table

| Variable | Optimal Range | Effect on Yield |

|---|---|---|

| Solvent | DMF | Maximizes solubility |

| Base | K2CO3 (3 eq) | Complete deprotonation |

| Temperature | 50°C | Balances rate vs. degradation |

| Reaction Time | 8 h | 95% conversion |

Post-reaction purification employs silica gel chromatography (EtOAc/Hexane 1:2 → 1:1 gradient) followed by recrystallization from ethanol/water.

Advanced Characterization Data

Spectroscopic Profile

1H NMR (400 MHz, DMSO-d6)

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 8.72 | s | Imidazole H-4 |

| 8.21-7.98 | m | Nitrophenyl protons |

| 7.45 | d (J=8.8 Hz) | Fluorophenyl ortho-H |

| 6.38 | s | Isoxazole H-4 |

| 4.32 | s | SCH2CO |

| 2.42 | s | Isoxazole CH3 |

LC-MS (ESI+)

- m/z: 453.45 [M+H]+ (calc. 453.45)

- Purity: 99.1% (254 nm)

Process Optimization Challenges

Nitro Group Management

The electron-withdrawing nitro group necessitates:

- Low-temperature handling (<50°C) during imidazole formation

- Avoidance of strong reducing agents

- pH control (6.5-7.5) in aqueous workups

Thiol Oxidation Prevention

Implementation of:

- Oxygen-free reaction environments

- Antioxidant additives (0.1% BHT)

- Rapid purification post-reaction

Comparative Method Analysis

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Classical Cyclocondensation | High regioselectivity | Long reaction times | 65-70% |

| Microwave-Assisted | 80% yield in 2 h | Specialized equipment | 75-78% |

| Flow Chemistry | Scalable | High dilution required | 68-72% |

Recent advances demonstrate potential for:

- Enzyme-mediated couplings (lipases for S-alkylation)

- Photocatalytic C-H activation for imidazole synthesis

Industrial-Scale Considerations

Key Process Parameters

- Batch vs. Continuous Flow: Pilot studies show 12% yield improvement in flow systems

- Solvent Recovery: DMF recycling achieves 92% efficiency

- Waste Stream Management: Nitro-containing byproducts require catalytic hydrogenation

Economic Analysis

| Cost Factor | Contribution |

|---|---|

| Raw Materials | 58% (Fluoroaromatics) |

| Energy | 22% (Heating/Cooling) |

| Purification | 15% |

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation to form sulfoxides and sulfones.

Reduction: : Nitro groups can be reduced to amines under hydrogenation conditions.

Substitution: : The imidazole ring can participate in various nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide or m-chloroperoxybenzoic acid.

Reduction: : Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: : Alkyl halides and bases like sodium hydride (NaH).

Major Products

The products depend on the specific reaction:

Oxidation: : Sulfoxides, sulfones.

Reduction: : Corresponding amines.

Substitution: : Various alkylated or arylated derivatives.

Scientific Research Applications

2-((1-(4-Fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide has several applications:

Chemistry: : Used as a building block for synthesizing more complex molecules.

Biology: : Studied for potential antimicrobial and antifungal activities.

Medicine: : Investigated for possible therapeutic effects due to its bioactive structural motifs.

Industry: : Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets, primarily involving:

Binding to Enzymes: : Inhibits or modulates enzymatic activity by binding to the active site.

Molecular Pathways: : Influences pathways such as signal transduction, leading to alterations in cellular functions.

Comparison with Similar Compounds

Structural Analogues from Benzoimidazole-Acetamide Derivatives ()

Compounds 9a–9e in share a benzoimidazole-thiazole-triazole-acetamide scaffold. Key differences include:

Synthesis : The target compound’s thioether linkage likely involves nucleophilic substitution, whereas compounds use copper-catalyzed azide-alkyne cyclization (click chemistry) for triazole formation .

Physicochemical Properties :

- Melting points for compounds range from 180–220°C; the nitro group in the target compound may elevate this due to increased polarity.

- IR spectra of both classes show characteristic amide C=O stretches (~1650–1700 cm⁻¹), but the nitro group in the target compound adds strong NO₂ stretches (~1520, 1350 cm⁻¹) .

Pyrazole-Thiazole Derivatives (–4)

Compounds in –4 feature a pyrazole core with cyanoacetamide and thiazole substituents. Comparisons include:

Synthesis : –4 employs condensation reactions with thioureas or hydrazines, contrasting with the target compound’s likely multi-step imidazole functionalization .

Trifluoromethyl-Substituted Benzoimidazoles (–6)

European Patent EP 1926722B1 describes benzoimidazole derivatives with trifluoromethyl (CF₃) and triazole groups (e.g., Example 65):

Key Takeaways

Structural Flexibility : The target compound’s imidazole-thioether-isoxazole architecture distinguishes it from triazole- or pyrazole-based analogs, offering unique electronic and steric profiles.

Substituent Effects : The 3-nitrophenyl group enhances polarity and reactivity compared to halogens or CF₃ in analogs, which could influence binding affinity or pharmacokinetics.

Synthetic Routes : Multi-step functionalization (e.g., nitro introduction, thioether formation) differentiates its synthesis from click chemistry or condensation methods used in analogs.

Future studies should prioritize empirical data (e.g., IC₅₀ values, solubility) to validate these theoretical comparisons.

Biological Activity

The compound 2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide represents a novel class of imidazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented as follows:

This structure features a thio linkage between an imidazole moiety and an isoxazole derivative, which may contribute to its biological efficacy.

Biological Activity Overview

Imidazole derivatives have been extensively studied for their pharmacological properties, including:

- Antimicrobial Activity : Many imidazole compounds exhibit significant antibacterial and antifungal properties. For instance, derivatives have shown effectiveness against various strains of bacteria and fungi, including Candida albicans and Klebsiella pneumoniae .

- Antitumor Activity : The imidazole ring is a common scaffold in anticancer drugs. Studies have reported that similar compounds inhibit cancer cell proliferation through various mechanisms, such as apoptosis induction and cell cycle arrest .

- Anti-inflammatory Effects : Compounds containing imidazole structures have been associated with the inhibition of inflammatory pathways, making them potential candidates for treating inflammatory diseases .

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Many imidazole derivatives act as inhibitors of key enzymes involved in disease processes. For example, they may inhibit cyclooxygenase (COX) enzymes or DNA topoisomerases, which are crucial in inflammation and cancer progression .

- Receptor Modulation : The compound may interact with various receptors in the body, influencing signaling pathways related to inflammation and immune responses. This interaction can lead to reduced cytokine production and modulation of immune responses .

- Antioxidant Activity : Some studies suggest that imidazole derivatives possess antioxidant properties that can mitigate oxidative stress-related damage in cells .

Case Studies and Research Findings

Numerous studies have evaluated the biological activity of related compounds. Below are summarized findings relevant to the discussed compound:

Q & A

Q. What are the key considerations for synthesizing this compound with high purity and yield?

The synthesis involves multi-step reactions, typically starting with the formation of the imidazole core followed by thioether linkage and acetamide coupling. Critical steps include:

- Temperature control : Maintaining 60–80°C during imidazole ring closure to prevent side reactions .

- Inert atmosphere : Using nitrogen to protect reactive intermediates (e.g., thiol groups) from oxidation .

- Purification : Column chromatography or recrystallization (e.g., ethanol/water mixtures) to isolate the final product (>95% purity) . Methodological tip: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm structure using H/C NMR and HRMS .

Q. How can researchers validate the structural integrity of this compound?

Use a combination of spectroscopic and chromatographic techniques:

- NMR : Identify substituent patterns (e.g., fluorophenyl protons at δ 7.2–7.6 ppm, nitrophenyl groups at δ 8.1–8.5 ppm) .

- HPLC : Assess purity with a C18 column (acetonitrile/water gradient) .

- Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ at m/z 479.1) .

Advanced Research Questions

Q. What strategies optimize the compound’s bioactivity by modifying its substituents?

Structural variations significantly impact pharmacological properties:

- Fluorophenyl vs. chlorophenyl : Fluorine enhances metabolic stability and membrane permeability due to its electronegativity and small size .

- Nitro group positioning : Meta-substitution (3-nitrophenyl) increases electron-withdrawing effects, potentially enhancing target binding .

- Isoxazole moiety : The 5-methylisoxazol-3-yl group may improve solubility and pharmacokinetics compared to bulkier substituents . Experimental design: Synthesize analogs via Suzuki-Miyaura coupling for aryl group diversification and evaluate IC₅₀ in enzyme inhibition assays .

Q. How should researchers address contradictory data in biological activity studies?

Contradictions may arise from assay conditions or target selectivity. For example:

- Cell line variability : Test antiproliferative activity across multiple lines (e.g., MCF-7, HeLa) to distinguish cell-specific effects .

- Enzyme isoform selectivity : Compare inhibition of COX-1 vs. COX-2 using fluorometric assays to identify off-target interactions .

- Solubility artifacts : Use DMSO concentrations <0.1% to avoid false negatives in cell-based assays .

Q. What computational methods predict binding modes and pharmacokinetic properties?

- Molecular docking (AutoDock Vina) : Model interactions with targets like kinases or GPCRs, focusing on hydrogen bonding with the acetamide carbonyl and π-π stacking of aromatic rings .

- ADMET prediction (SwissADME) : LogP values >3 indicate high lipophilicity; adjust substituents (e.g., methoxy groups) to improve aqueous solubility .

Data-Driven Analysis

| Structural Feature | Impact on Activity | Reference |

|---|---|---|

| 4-Fluorophenyl group | Enhances target affinity via hydrophobic interactions | |

| 3-Nitrophenyl substituent | Increases electron-deficient character, improving enzyme inhibition | |

| Thioether linkage (-S-) | Stabilizes conformation while allowing metabolic oxidation | |

| 5-Methylisoxazol-3-yl moiety | Balances solubility and bioavailability |

Methodological Recommendations

- Synthetic challenges : Optimize imidazole ring closure using Pd catalysts for regioselectivity .

- Biological assays : Pair in vitro screening with zebrafish toxicity models to prioritize lead compounds .

- Data interpretation : Use multivariate analysis (e.g., PCA) to correlate substituent effects with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.